REACTION_CXSMILES
|
[Br-:1].[Br-].[CH2:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH:4]=[CH2:5].[O-]CC.[Na+]>C(O)C>[O:12]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:3][CH:4]1[CH2:5][Br:1] |f:0.1.2,3.4|
|
Name
|
ethanolic-hydrogen chloride
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-Allylphenol dibromide
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].C(C=C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under gentle reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with n-pentane
|
Type
|
CUSTOM
|
Details
|
the solid 2-allylphenol dibromide (135 g) was collected
|
Type
|
WASH
|
Details
|
washed twice with portions of n-pentane
|
Type
|
CUSTOM
|
Details
|
The product is pure enough for further reaction
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction between 30° and 35° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
WASH
|
Details
|
The n-pentane fraction was washed with 2% sodium hydroxide solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
afforded crude (2,3-dihydro-2-benzofuranyl)-methyl bromide (90 g), which
|
Type
|
DISTILLATION
|
Details
|
distilled at 110°-118° C./0.5 mm
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CC2=C1C=CC=C2)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |